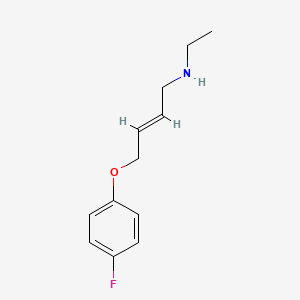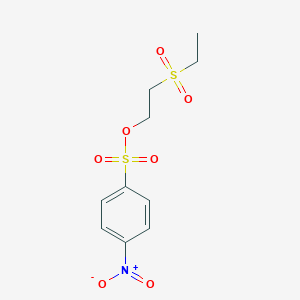![molecular formula C14H17N3 B5012598 3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate](/img/structure/B5012598.png)
3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are signaling molecules that play a crucial role in regulating various physiological processes, including pain sensation, appetite, and mood. Therefore, the inhibition of FAAH by this compound can lead to the accumulation of endocannabinoids, resulting in potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate involves the inhibition of this compound, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting this compound, the compound can lead to the accumulation of endocannabinoids, which can activate cannabinoid receptors and result in potential therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to the accumulation of endocannabinoids in the body. Endocannabinoids play a crucial role in regulating various physiological processes, including pain sensation, appetite, and mood. Therefore, the inhibition of this compound by this compound can result in potential therapeutic benefits for various conditions, including pain, anxiety, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate in lab experiments include its potency and selectivity as an this compound inhibitor, as well as its potential therapeutic applications. However, the limitations of using this compound include its complex synthesis method and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate, including:
1. Further exploration of its potential therapeutic applications, including the treatment of neurological disorders such as epilepsy and multiple sclerosis.
2. Investigation of its potential use as a tool compound in research to better understand the role of endocannabinoids in various physiological processes.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Exploration of its potential use in combination with other drugs to enhance its therapeutic effects.
5. Investigation of its potential toxicity and safety at different concentrations and in different animal models.
Méthodes De Synthèse
The synthesis of 3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction between 1-(pyrrolidin-1-yl)methanamine and 3-bromobenzaldehyde to form the intermediate compound 3-(1-pyrrolidinylmethyl)benzaldehyde. The second step involves the reaction between 3-(1-pyrrolidinylmethyl)benzaldehyde and hydrazine hydrate to form the intermediate compound 3-(1-pyrrolidinylmethyl)phenylhydrazine. The final step involves the reaction between 3-(1-pyrrolidinylmethyl)phenylhydrazine and trifluoroacetic anhydride to form this compound.
Applications De Recherche Scientifique
3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate has been extensively studied for its potential therapeutic applications. The inhibition of this compound by this compound can lead to the accumulation of endocannabinoids, which can result in potential therapeutic benefits for various conditions, including pain, anxiety, and inflammation. Additionally, this compound has shown promising results in preclinical studies for the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Furthermore, this compound has also been studied for its potential use as a tool compound in research to better understand the role of endocannabinoids in various physiological processes.
Propriétés
IUPAC Name |
5-[3-(pyrrolidin-1-ylmethyl)phenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-9-17(8-1)11-12-4-3-5-13(10-12)14-6-7-15-16-14/h3-7,10H,1-2,8-9,11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIOBPQAZVKVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5012535.png)
![3-chloro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5012541.png)



![ethyl 5-(2H-1,2,3-benzotriazol-2-ylacetyl)-1-(3-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5012557.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012572.png)
![1-(2-fluorophenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012580.png)
![4-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5012584.png)

![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-methoxyphenol](/img/structure/B5012597.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B5012617.png)